molecular formula C21H19N5OS2 B14965798 N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B14965798
M. Wt: 421.5 g/mol
InChI Key: RPMFCIVBQUZGQP-UHFFFAOYSA-N
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Description

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a heterocyclic small molecule characterized by a thiazole core linked to a quinazolinyl-thioxo moiety and a phenethyl-substituted acetamide side chain. The phenethyl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs indicate its relevance in medicinal chemistry, particularly in oncology and enzyme inhibition.

Properties

Molecular Formula

C21H19N5OS2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2-phenylethyl)-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H19N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h1-9,13H,10-12H2,(H,22,27)(H2,23,24,25,26,28)

InChI Key

RPMFCIVBQUZGQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step reactions. The starting materials often include phenethylamine, thiosemicarbazide, and various substituted benzaldehydes. The reaction conditions usually involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may inhibit certain enzymes, while the thiazole ring could interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-sulfamoylphenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

  • Structural Difference : Incorporates a sulfamoyl (-SO₂NH₂) group on the phenethyl moiety compared to the unsubstituted phenethyl in the target compound.
  • Sulfonamides are common in antibiotics and carbonic anhydrase inhibitors, suggesting a broader target profile .

(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide

  • Structural Difference : Replaces the quinazolinyl-thioxo-thiazole core with a 4-methylthiazole and introduces a chiral 1-phenylethyl group.
  • Implications :
    • The 4-methyl group on thiazole may sterically hinder interactions with flat binding pockets (e.g., kinase ATP sites).
    • The (S)-stereochemistry could lead to enantiomer-specific activity, affecting receptor binding or metabolic stability .

Bis(azolyl)sulfonamidoacetamides (e.g., Compounds 5–7 in )

  • Structural Difference : Feature sulfonamido linkages and azole heterocycles (oxazole, thiazole, imidazole) instead of the quinazolinyl-thioxo system.
  • Implications :
    • Sulfonamido groups may confer stronger hydrogen-bonding capacity, enhancing interactions with polar enzyme active sites .
    • Ultrasonication-assisted synthesis (as described in ) improves reaction efficiency, suggesting scalable production for analogs .

Structural and Functional Analysis Table

Compound Name Key Structural Features Potential Advantages Limitations
Target Compound Quinazolinyl-thioxo, phenethyl Balanced lipophilicity, kinase inhibition Limited solubility data
N-(4-sulfamoylphenethyl)-analog Sulfamoyl-phenethyl Enhanced solubility Reduced membrane permeability
(S)-4-Methylthiazole derivative 4-Methylthiazole, chiral phenethyl Stereospecific activity Possible reduced target affinity
Bis(azolyl)sulfonamidoacetamides Sulfonamido, azole cores Strong enzyme binding, scalable synthesis Off-target effects due to polarity

Key Research Findings and Hypotheses

Quinazolinyl-Thioxo vs. Sulfonamido Groups : The thioxo group in the target compound may favor interactions with hydrophobic kinase domains, while sulfonamido analogs () might target polar enzymes like carbonic anhydrases .

Phenethyl Modifications : Substituting phenethyl with sulfamoylphenethyl () introduces a trade-off between solubility and passive diffusion, critical for oral bioavailability.

Synthetic Methods : Ultrasonication and DMAP catalysis () could be adapted to optimize the target compound’s synthesis, reducing reaction times and improving yields .

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